Product packaging for Z-L-Leu-chloromethylketone(Cat. No.:)

Z-L-Leu-chloromethylketone

Cat. No.: B12318912
M. Wt: 297.78 g/mol
InChI Key: FZWQHSCPNKTIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Peptidyl Chloromethyl Ketones as Enzyme Inhibitors

Peptidyl chloromethyl ketones (CMKs) represent a class of irreversible inhibitors that target the active sites of specific serine and cysteine proteases. Their mechanism of action is a classic example of affinity labeling, where the inhibitor mimics the natural substrate of the enzyme. The peptide portion of the inhibitor, in this case, the Z-L-Leucine moiety, directs the molecule to the substrate-binding pocket of the protease. This initial, non-covalent binding is governed by the specific interactions between the amino acid residue of the inhibitor and the S-subsites of the enzyme's active site.

Once bound, the highly reactive chloromethylketone "warhead" is positioned in close proximity to a nucleophilic residue within the catalytic center of the protease. For cysteine proteases, this is the thiol group of a cysteine residue, and for serine proteases, it is the hydroxyl group of a serine residue, often activated by a nearby histidine. The nucleophilic residue attacks the carbon of the chloromethyl group, leading to the formation of a stable, covalent thioether or ether bond, respectively, and the displacement of the chloride ion. This alkylation of the active site residue results in the irreversible inactivation of the enzyme. The specificity of peptidyl CMKs is therefore determined by the peptide sequence, which dictates the inhibitor's affinity for a particular protease.

Historical Evolution of Z-L-Leu-chloromethylketone within Protease Inhibitor Discovery

The development of peptidyl chloromethyl ketones as protease inhibitors has its roots in the mid-20th century with the synthesis and characterization of compounds like Tosyl-L-phenylalanyl-chloromethylketone (TPCK) and Tosyl-L-lysyl-chloromethylketone (TLCK). These molecules were pivotal in identifying the active site histidine residue in chymotrypsin (B1334515) and trypsin, respectively, and established the principle of affinity labeling for studying proteases.

Following these pioneering discoveries, researchers began to synthesize a variety of peptidyl chloromethyl ketones with different amino acid sequences to target other proteases with varying specificities. The inclusion of a leucine (B10760876) residue, as seen in this compound, was a logical progression to target proteases that preferentially cleave after hydrophobic amino acids. Leucine-based inhibitors have been particularly explored for their ability to inhibit proteases such as calpains and cathepsins, which play crucial roles in numerous cellular processes. While specific historical documentation detailing the initial synthesis and characterization of this compound is not as extensively chronicled as that of TPCK or TLCK, its development is a direct outcome of the foundational work on peptide-based affinity labels. The focus on leucine-containing inhibitors grew with the increasing understanding of the substrate specificities of various cysteine proteases.

Current Academic Significance and Research Trajectories of this compound Studies

This compound and related compounds continue to be significant in contemporary academic research. They are widely used as chemical probes to investigate the roles of specific proteases in complex biological systems. A primary area of application is in the study of calpains and cathepsins, two major families of cysteine proteases.

Cathepsin Inhibition: Cathepsins are another family of proteases, primarily found in lysosomes, that are involved in protein turnover, antigen presentation, and prohormone processing. Like calpains, certain cathepsins, such as cathepsin L, exhibit a preference for hydrophobic residues. Therefore, this compound can be employed to study the function of these enzymes. For instance, related fluoromethyl ketone derivatives with leucine residues have been shown to be effective inhibitors of cathepsin L.

Current research trajectories involving inhibitors like this compound focus on their application in proteomics and drug discovery. In proteomics, these inhibitors can be used in activity-based protein profiling (ABPP) to identify and quantify the activity of specific proteases in complex biological samples. By modifying the inhibitor with a reporter tag, researchers can selectively label and identify active proteases. In drug discovery, while the high reactivity of the chloromethylketone group can lead to off-target effects, these compounds serve as important lead structures for the development of more specific and less toxic protease inhibitors for therapeutic applications.

Table of Research Applications for Leucine-Based Peptidyl Ketone Inhibitors

Research AreaApplication of Leucine-Based InhibitorsKey Protease Families Targeted
Apoptosis Research Investigation of the role of proteases in programmed cell death pathways.Calpains, Cathepsins
Neuroscience Studying the involvement of proteases in neurodegenerative diseases.Calpains
Immunology Elucidating the function of proteases in antigen presentation and immune cell function.Cathepsins
Cancer Biology Exploring the role of proteases in tumor progression and metastasis.Cathepsins
Chemical Biology Use as chemical probes for activity-based protein profiling (ABPP).Serine and Cysteine Proteases

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20ClNO3 B12318912 Z-L-Leu-chloromethylketone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWQHSCPNKTIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Z L Leu Chloromethylketone and Analogous Structures

Established Chemical Synthesis Routes for Peptidyl Chloromethyl Ketones

Classical Approaches to Nα-Benzyloxycarbonyl (Z)-Amino Acid Chloromethyl Ketone Derivatives

The traditional synthesis of Nα-benzyloxycarbonyl (Z)-amino acid chloromethyl ketones, including Z-L-Leu-chloromethylketone, typically begins with the corresponding N-protected amino acid. jst.go.jpacs.org A common and long-standing method involves the activation of the carboxylic acid group of the Z-protected amino acid, such as Z-L-leucine. acs.org This activation is often achieved by converting the carboxylic acid into a mixed anhydride (B1165640) using reagents like isobutyl chloroformate in the presence of a base such as N-methylmorpholine. acs.orgbiu.ac.il

The resulting activated species is then reacted with diazomethane (B1218177) (CH₂N₂). acs.org This step introduces the diazomethyl ketone moiety. However, diazomethane is a toxic and explosive gas, necessitating careful handling and specialized equipment, which is a significant drawback of this method. nih.gov

The final step in this classical sequence is the treatment of the intermediate diazomethyl ketone with anhydrous hydrogen chloride (HCl) gas. acs.org This reaction replaces the diazo group with a chlorine atom, yielding the desired Z-amino acid chloromethyl ketone. acs.org Despite the hazards associated with diazomethane, this route has been widely used due to its efficiency in producing the target compounds in good yields without significant loss of optical purity. acs.org

A series of Z-amino acid and Z-dipeptide chloromethyl ketone derivatives have been synthesized using these classical methods. jst.go.jp This includes compounds such as Z-L-Phe(NO₂)-CH₂Cl, Z-L-Tyr(Bzl)-CH₂Cl, and Z-L-Glu(Me)-CH₂Cl, demonstrating the versatility of this approach for various amino acid side chains. jst.go.jp

Specific Coupling Strategies for this compound Precursors

The synthesis of dipeptidyl chloromethyl ketones, which are precursors to more complex structures, involves specific coupling strategies. For instance, to synthesize a dipeptide like Z-L-Leu-L-Phe-CH₂Cl, Z-L-leucine is coupled with L-phenylalanine chloromethyl ketone. tandfonline.com The coupling reaction is typically carried out using standard peptide coupling reagents. tandfonline.com

In one reported synthesis, Z-L-leucine and L-phenylalanine were coupled to form the dipeptide. tandfonline.com The resulting dipeptide's carboxylic acid was then converted to the chloromethyl ketone functionality using the diazomethane method described previously. tandfonline.com Alternatively, a pre-formed amino acid chloromethyl ketone, such as tyrosine chloromethyl ketone (TCK), can be coupled with a Z-protected amino acid like Z-L-leucine. tandfonline.com TCK itself can be prepared from Z-Tyr chloromethyl ketone via catalytic hydrogenolysis to remove the Z-group, followed by neutralization. tandfonline.com

These coupling strategies allow for the modular construction of peptidyl chloromethyl ketones, enabling the synthesis of a diverse library of compounds with different amino acid sequences.

Innovative Synthetic Protocols for Chloromethyl Ketone Functionalities

To circumvent the hazards associated with diazomethane, researchers have developed innovative synthetic protocols for introducing the chloromethyl ketone functionality.

Application of Sulfoxonium Ylide Intermediates in Chloromethyl Ketone Synthesis

A safer and more modern approach to synthesizing chloromethyl ketones involves the use of sulfoxonium ylide intermediates. nih.gov This method avoids the generation of the highly explosive diazomethane gas. nih.gov The synthesis begins with the preparation of a sulfoxonium ylide, such as dimethylsulfoxonium methylide, which is generated by deprotonating a trimethylsulfoxonium (B8643921) salt with a suitable base. google.commdpi.com

This ylide then reacts with an activated carboxylic acid derivative. thieme-connect.de The resulting β-keto sulfoxonium ylide can then be converted to the α-chloroketone by reacting it with anhydrous HCl. google.com The HCl can be generated in situ from a chloride source like lithium chloride and an organic acid. google.com This method has been shown to maintain the chiral integrity of the starting amino acid. nih.govresearchgate.net This approach has been successfully applied to generate various chloromethyl ketone intermediates for the synthesis of other protease inhibitors. nih.gov

Solid-Phase Synthesis Techniques for Peptidyl Ketone Building Blocks

Solid-phase peptide synthesis (SPPS) offers a streamlined and automatable alternative to traditional solution-phase methods for preparing peptidyl ketones. bachem.com In SPPS, the growing peptide chain is anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. bachem.com

While standard SPPS builds peptides from the C-terminus to the N-terminus, an "inverse" N-to-C synthesis approach has been developed that allows for direct modification of the C-terminus to create functionalities like chloromethyl ketones. google.com This method provides significant advantages for preparing libraries of peptide-based inhibitors. google.com

Another solid-phase strategy involves attaching a chloromethyl ketone scaffold to a resin support via a specialized linker. acs.org This allows for the subsequent building of the peptide chain and modification of the ketone moiety before cleavage from the solid support. acs.org This approach has been demonstrated to be a general method for the expedient synthesis of ketone-based cysteine protease inhibitors, with the significant advantage of preventing racemization at the α-stereocenter. acs.org

Comparative Analysis of Synthetic Efficiency and Stereochemical Control

The choice of synthetic methodology for this compound and its analogs depends on a trade-off between efficiency, safety, and the need for stereochemical purity.

Synthetic Method Key Features Advantages Disadvantages Stereochemical Control
Classical Diazomethane Route Activation of Z-amino acid, reaction with diazomethane, followed by HCl quench. acs.orgHigh yields, well-established. jst.go.jpacs.orgUse of explosive and toxic diazomethane. nih.govGenerally good, loss of optical purity is not commonly reported. acs.org
Sulfoxonium Ylide Method Formation of a β-keto sulfoxonium ylide intermediate, followed by reaction with HCl. nih.govgoogle.comAvoids diazomethane, safer protocol. nih.govMay require specific optimization for different substrates.Chiral integrity is maintained. nih.govresearchgate.net
Solid-Phase Synthesis (SPPS) Peptide chain is built on a solid support, C-terminal modification to chloromethyl ketone. google.comacs.orgAmenable to automation, simplified purification, allows for library synthesis. bachem.comgoogle.comCan have lower overall yields compared to solution-phase methods for complex targets. biu.ac.ilRacemization can be a concern, but specific linkers and protocols have been developed to prevent it. acs.org

The classical diazomethane method, while efficient, poses significant safety risks. nih.gov The sulfoxonium ylide approach offers a much safer alternative while maintaining good stereochemical control. nih.govresearchgate.net Solid-phase synthesis provides a powerful platform for generating libraries of peptidyl chloromethyl ketones for screening purposes, and advancements in linker technology have addressed the issue of racemization. google.comacs.org For large-scale synthesis, the choice will likely depend on a careful evaluation of safety, cost, and the specific requirements of the target molecule. The stereoselective reduction of the ketone group in these compounds has also been studied, with reagents like sodium borohydride (B1222165) often leading to the preferential formation of one diastereomer. biu.ac.il

Molecular Mechanism of Action of Z L Leu Chloromethylketone As a Covalent Inhibitor

Electrophilic Reactivity of the Chloromethyl Ketone Moiety

The key to the inhibitory action of Z-L-Leu-chloromethylketone lies in the electrophilic nature of its chloromethyl ketone (CMK) group. This functional group is designed to be highly reactive towards nucleophilic residues commonly found in the catalytic centers of enzymes.

The chloromethyl ketone moiety contains a carbonyl carbon that is susceptible to nucleophilic attack. In the context of serine proteases, a common target for this class of inhibitors, the active site contains a catalytic triad (B1167595) of amino acids, typically serine, histidine, and aspartate. nih.govpnas.org The serine residue, with its hydroxyl group, acts as a potent nucleophile. nih.gov

The inhibition process begins with the inhibitor binding to the enzyme's active site. The peptidyl portion of the inhibitor, in this case, the Z-L-Leucine group, guides the molecule to the correct location by interacting with the enzyme's substrate-binding pockets. nih.gov Once positioned, the catalytic serine's hydroxyl group attacks the electrophilic carbonyl carbon of the chloromethyl ketone. researchgate.net This results in the formation of a transient tetrahedral intermediate, which then rearranges to form a stable covalent bond. nih.gov In some cases, both the serine and a nearby histidine residue in the active site can become covalently attached to the inhibitor. researchgate.net This dual alkylation effectively and irreversibly cross-links the catalytic residues, rendering the enzyme inactive. researchgate.net

The presence of the chlorine atom is crucial for the irreversible nature of the inhibition. Chlorine is a good leaving group, meaning it can readily depart from the molecule, taking with it the pair of electrons from the carbon-chlorine bond. nih.govfrontiersin.org After the initial nucleophilic attack by the enzyme's active site residue on the carbonyl carbon, the subsequent electronic rearrangement is facilitated by the expulsion of the chloride ion. frontiersin.org This departure stabilizes the newly formed covalent bond between the inhibitor and the enzyme, making the inhibition process irreversible. nih.gov The high reactivity of the chloromethyl ketone warhead is a key factor in its effectiveness as an irreversible inhibitor. biorxiv.orgmdpi.com

Enzyme-Inhibitor Interaction Dynamics

The interaction between this compound and its target enzyme is a dynamic process that involves precise recognition and can lead to significant structural changes in the enzyme.

The specificity of this compound for a particular enzyme is largely determined by the interactions between the inhibitor's peptide-like scaffold and the enzyme's active site. nih.gov The benzyloxycarbonyl (Z) group and the leucine (B10760876) side chain of the inhibitor are designed to fit into specific pockets (subsites) within the enzyme's active site. nih.govpsu.edursc.org These interactions, which can include hydrogen bonds and hydrophobic contacts, ensure that the chloromethyl ketone "warhead" is correctly positioned to react with the catalytic residues. researchgate.net

The design of the peptidyl portion of the inhibitor is critical. For instance, inhibitors with a P1 leucine or phenylalanine residue are often effective against enzymes that recognize these residues in their natural substrates. nih.gov The length and composition of the peptide chain can also significantly influence binding affinity and inhibitory potency, with longer peptide chains often forming more extensive interactions with the enzyme. nih.gov This principle of mimicking the enzyme's natural substrate is a cornerstone of designing specific covalent inhibitors. nih.gov

The binding of this compound to the active site of an enzyme can induce significant conformational changes in the protein's structure. nih.gov These changes can be localized to the active site or propagate to more distant regions of the enzyme. pnas.org

Upon binding, the enzyme can undergo a conformational shift to better accommodate the inhibitor, a process often referred to as "induced fit." This can involve the movement of amino acid side chains or even larger structural elements like loops. nih.gov In some cases, the covalent modification of the active site by the inhibitor can lock the enzyme into an inactive conformation. For example, the formation of a covalent adduct can organize the handle domain and catalytic triad of the ClpP protease. nih.gov These inhibitor-induced conformational changes are a critical aspect of the mechanism of action, as they not only facilitate the covalent reaction but also ensure the stable and irreversible inactivation of the enzyme.

Stereo-Electronic Requirements for Inhibitory Activity

The inhibitory activity of this compound is highly dependent on specific stereochemical and electronic properties of the molecule. The precise three-dimensional arrangement of atoms (stereochemistry) and the distribution of electrons within the molecule are critical for effective binding and reaction with the target enzyme.

The stereochemistry at the alpha-carbon of the leucine residue is crucial for proper recognition by the enzyme's active site. Enzymes are chiral molecules and typically exhibit a high degree of stereoselectivity, meaning they will preferentially bind to one stereoisomer of a substrate or inhibitor over another. psu.edu The L-configuration of the leucine in this compound is generally required for optimal binding to proteases that recognize L-amino acids. psu.edu

Enzymatic Characterization and Protease Target Spectrum

Inhibition Profiling of Z-L-Leu-chloromethylketone Against Protease Classes

The inhibitory activity of this compound is not uniform across all protease families. Its effectiveness is a function of how well the leucine (B10760876) side chain fits into the S2 substrate-binding pocket of a given protease and the accessibility of the enzyme's catalytic residues to the CMK warhead.

Targeting Serine Proteases

Chloromethylketones are a well-established class of irreversible inhibitors of serine proteases. researchgate.net The generally accepted mechanism involves the inhibitor mimicking a substrate to bind to the enzyme's active site. Subsequently, a histidine residue within the catalytic triad (B1167595) attacks the carbon of the chloromethylketone group, leading to alkylation and the formation of a stable, covalent bond that permanently inactivates the enzyme. researchgate.netmedchemexpress.com

While this mechanism is common to the class, the specific activity of this compound against serine proteases is not broadly documented. Compounds like N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) and N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) are well-known inhibitors of chymotrypsin-like and trypsin-like serine proteases, respectively. nih.govsemanticscholar.org However, in a study screening various CMK compounds for activity against mycobacterial proteases, Z-L-CMK was found to be inactive, suggesting its inhibitory profile is selective and does not extend to all serine proteases. nih.gov

Interactions with Cysteine Proteases

The electrophilic nature of the chloromethylketone group also makes it a potent inhibitor of cysteine proteases. In this context, the thiol group of the active site cysteine residue acts as the nucleophile, attacking the CMK moiety to form an irreversible covalent thioether bond. This mechanism effectively blocks the enzyme's catalytic activity.

Evidence for this interaction comes from studies of closely related compounds. For instance, Z-Leu-Leu-Leu-fluoromethyl ketone is a known cysteine protease inhibitor. medchemexpress.com Furthermore, fluoromethylketone (FMK)-based inhibitors with similar peptide scaffolds show inhibitory activity against cysteine proteases such as cathepsin B and calpain. nih.gov The high chemical reactivity of the chloromethylketone group is a key factor in its ability to target these enzymes, although this can sometimes be associated with off-target effects or cytotoxicity. nih.gov

Specific Protease Targets and Their Functional Implications

Research has focused on the effect of this compound and its analogs on specific proteases involved in critical cellular pathways, from bacterial protein degradation to mammalian inflammation and autophagy.

Inhibition of Mycobacterial Caseinolytic Protease (ClpP1P2) and Proteasome

In the search for new anti-tuberculosis agents, the mycobacterial proteasome and the caseinolytic protease ClpP1P2 have emerged as key targets. nih.govnih.gov A study exploring the potential of peptide chloromethylketones to selectively inhibit these mycobacterial enzymes while sparing the human proteasome yielded critical data for this compound.

In this research, a panel of CMK compounds was tested for their ability to inhibit Mycobacterium bovis BCG ClpP1P2 and its proteasome. While some CMK derivatives, such as Z-GLF-CMK, showed dual inhibitory activity, this compound (Z-L-CMK) was found to be inactive against both targets. nih.gov This negative finding is significant as it helps to define the specific structural requirements for inhibiting these essential mycobacterial proteases.

Table 1: Activity of this compound Against Mycobacterial Proteases
CompoundTarget EnzymeOrganismActivity (IC50)Reference
This compound (Z-L-CMK)Bacterial ClpP1P2M. bovis BCGInactive nih.gov
This compound (Z-L-CMK)Bacterial ProteasomeM. bovis BCGInactive nih.gov

Modulation of Inflammatory Caspases (e.g., Caspase-1, -4, -5, -11)

Caspases, a family of cysteine proteases, are central to inflammation and apoptosis. While various peptide-based chloromethylketones have been designed as caspase inhibitors, such as the caspase-1 inhibitor Ac-YVAD-cmk, the role of this compound in this context is complex. nih.gov

There is no direct evidence that Z-L-CMK acts as an inhibitor of inflammatory caspases. In contrast, one study found that Z-L-CMK induces apoptosis in Jurkat T cells. This process involved the activation and processing of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-6). nih.gov This indicates that, rather than blocking caspase activity, Z-L-CMK can trigger the apoptotic cascade, leading to the activation of these specific caspases. The study noted that the pan-caspase inhibitor z-VAD-FMK could prevent the apoptosis induced by Z-L-CMK, confirming the caspase-dependent nature of the cell death. nih.gov

Impact on Autophagy-Related Cysteine Proteases (e.g., ATG4B)

Autophagy is a cellular degradation process crucial for homeostasis, and the cysteine protease ATG4B is a key regulator of this pathway. nih.gov Several small molecule inhibitors of ATG4B have been identified, including compounds with a chloromethylketone moiety.

A very close analog of the subject compound, Z-L-Phe-chloromethylketone (differing only in the substitution of leucine with phenylalanine), was identified as a potent inhibitor of ATG4B. nih.govnih.gov This suggests that the Z-L-peptide structure is a viable scaffold for targeting this autophagy-related protease. The chloromethylketone group in these inhibitors is understood to form an irreversible covalent bond with the catalytic Cys74 residue of ATG4B. nih.gov

Table 2: Inhibitory Activity of a this compound Analog Against ATG4B
CompoundTarget EnzymeActivity (IC50)Assay TypeReference
Z-L-Phe-chloromethylketoneATG4B99 nMFRET-based assay nih.gov

Mentioned Compounds

Table 3: List of Chemical Compounds
Compound NameAbbreviation
This compoundZ-L-CMK
N-tosyl-L-phenylalaninyl-chloromethylketoneTPCK
N-alpha-tosyl-L-lysinyl-chloromethylketoneTLCK
Z-Gly-Leu-Phe-chloromethylketoneZ-GLF-CMK
Z-L-Phe-chloromethylketone-
Ac-Tyr-Val-Ala-Asp-chloromethylketoneAc-YVAD-cmk
Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketonez-VAD-FMK
Z-Leu-Leu-Leu-fluoromethyl ketone-

Effects on Cathepsin Family Members (e.g., Cathepsin C, Cathepsin X)

Quantitative Enzymology of this compound Inhibition

Determination of Inhibition Constants (Ki) and Enzyme Kinetic Parameters

Specific inhibition constants (Ki) and other kinetic parameters for this compound against Cathepsin C, Cathepsin X, or a broad spectrum of other proteases are not extensively documented in publicly accessible literature. The determination of these values is essential for quantifying the potency and selectivity of an inhibitor. Such studies typically involve kinetic assays to measure the rate of enzyme activity in the presence of varying concentrations of the inhibitor.

Analysis of Inhibition Kinetics and Irreversibility

This compound belongs to the class of peptidyl chloromethyl ketones, which are widely recognized as irreversible inhibitors of certain proteases, particularly cysteine and serine proteases.

The mechanism of irreversible inhibition by chloromethyl ketones involves a two-step process. Initially, the inhibitor binds reversibly to the active site of the enzyme, forming a non-covalent enzyme-inhibitor complex. This initial binding is guided by the peptide portion of the inhibitor, which mimics the enzyme's natural substrate. Following this initial binding, the highly reactive chloromethyl ketone "warhead" undergoes a nucleophilic attack by a key residue in the enzyme's active site.

For cysteine proteases , the sulfhydryl group of the active site cysteine residue attacks the carbon of the chloromethyl group.

For serine proteases , the hydroxyl group of the active site serine is the nucleophile.

This reaction results in the formation of a stable, covalent thioether or ether bond, respectively, between the inhibitor and the enzyme. researchgate.netmdpi.com This covalent modification permanently inactivates the enzyme, hence the term "irreversible inhibition." The rate of this inactivation is often described by the second-order rate constant, k_inact/K_I, which reflects the efficiency of the covalent bond formation after the initial reversible binding. nih.gov Compared to analogous fluoromethyl ketone inhibitors, chloromethyl ketones are generally more reactive electrophiles, which can lead to faster alkylation of the enzyme's active site. nih.gov

Applications of Z L Leu Chloromethylketone in Biological Research

Utility in In Vitro Biochemical and Cell-Free Assays

The specific inhibitory action of Z-L-Leu-chloromethylketone is highly useful in controlled, cell-free environments to study enzymatic functions.

This compound is frequently employed to identify and characterize the activity of specific proteases within complex protein mixtures, such as cell lysates. Researchers can measure the total proteolytic activity in a lysate and then add this compound to determine the proportion of that activity attributable to the proteases it inhibits, such as calpains.

For instance, a common method involves preparing a cell lysate and dividing it into multiple samples. One sample serves as the untreated control, while another is treated with the inhibitor. A fluorescent or colorimetric substrate for the protease of interest is then added to all samples. By comparing the rate of substrate cleavage in the treated versus untreated samples, the specific activity of the target protease can be quantified. A significant reduction in substrate cleavage in the presence of this compound confirms that the activity is derived from a susceptible protease. Flow cytometry-based assays using fluorescent substrates like BOC-LM-CMAC can also measure calpain activity in cell populations, where an inhibitor is used as a negative control to validate the specificity of the signal. nih.gov

Table 1: Example Data for Characterizing Calpain Activity in Cell Lysates This table is illustrative, based on typical experimental outcomes.

Sample ConditionProtease Substrate AddedInhibitor AddedRelative Fluorescence Units (RFU)Calpain-Specific Activity (ΔRFU)
Untreated LysateAc-LLY-AFCNone15001000
Inhibitor ControlAc-LLY-AFCThis compound500-
Negative ControlNoneNone50-

Development of Enzyme Activity-Based Assays (e.g., FRET-based assays)

This compound is instrumental in the validation of activity-based assays, particularly those relying on Förster Resonance Energy Transfer (FRET). nih.gov FRET-based protease assays typically utilize a substrate consisting of a specific peptide cleavage sequence flanked by a donor and an acceptor fluorophore. nih.govnih.gov In the intact substrate, the proximity of the two fluorophores allows for energy transfer, resulting in a specific fluorescent signal. When the target protease cleaves the peptide, the fluorophores are separated, leading to a measurable change in the FRET signal. nih.gov

In this context, this compound serves as a crucial control. To confirm that the observed change in FRET is due to the activity of the intended protease (e.g., calpain), the assay is run in the presence of the inhibitor. If this compound prevents the change in the FRET signal, it validates that the assay is specifically measuring the activity of the target protease. nih.gov This validation step is essential for the development of robust and reliable high-throughput screening assays for discovering new protease inhibitors. nih.gov

Investigation of Cellular Processes and Pathways

By inhibiting its target proteases within living cells, this compound allows researchers to investigate the downstream consequences of this inhibition, thereby elucidating the role of these proteases in complex cellular pathways.

The inflammasome is a multi-protein complex that, upon activation, triggers inflammatory responses and a form of programmed cell death called pyroptosis. nih.gov Aberrant activation of the NLRP3 inflammasome is linked to numerous inflammatory diseases. nih.gov Research indicates that calpain activity is involved in the activation of the NLRP3 inflammasome, particularly in response to signals like lysosomal disruption. nih.gov By using calpain inhibitors like this compound, researchers can probe the necessity of calpain activity in this pathway. Studies have shown that inhibiting calpain can prevent or reduce the assembly of the inflammasome complex and subsequent release of inflammatory cytokines, demonstrating that calpain acts as a key signaling mediator in this process.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. frontiersin.org Its activation is tightly controlled, in part, by an inhibitory protein called IκBα, which sequesters NF-κB in the cytoplasm. For NF-κB to become active, IκBα must be phosphorylated and subsequently degraded by the proteasome. frontiersin.org Protease inhibitors, including chloromethylketones, have been shown to block this critical degradation step. nih.govnih.gov By preventing the breakdown of IκBα, this compound effectively traps NF-κB in its inactive state in the cytoplasm, thereby inhibiting the entire signaling cascade. This application has been pivotal in demonstrating the requirement of proteolytic degradation for NF-κB activation and has established calpains and the proteasome as key regulatory nodes in this pathway. nih.govnih.gov

Table 2: Research Findings on the Impact of this compound on NF-κB Signaling

Cellular ProcessKey ProteinEffect of this compoundDownstream ConsequenceReference
NF-κB ActivationIκBα (Inhibitor of NF-κB)Prevents proteolytic degradationIκBα remains bound to NF-κB frontiersin.org
NF-κB TranslocationNF-κB p65/RelA subunitRemains sequestered in the cytoplasmPrevents binding to DNA in the nucleus nih.gov
Gene TranscriptionInflammatory Genes (e.g., cytokines)Transcription is not initiatedReduced inflammatory response nih.gov

Studies on Autophagy Regulation in Cellular Models

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins. nih.gov Calpains have been identified as important regulators of this pathway. promega.com Studies have demonstrated that calpains can cleave key autophagy-related proteins, such as Atg5, thereby inhibiting the process. Furthermore, calpain-2 activation has been implicated in causing defects in the autophagy-lysosomal pathway. nih.gov

The use of calpain inhibitors provides a direct method to study these regulatory roles. Research using calpain inhibitors has shown that blocking calpain activity can restore autophagic function in disease models. nih.gov For example, inhibiting calpain can prevent the degradation of essential autophagy proteins and facilitate the clearance of protein aggregates, a hallmark of several neurodegenerative diseases. nih.govpromega.com Specifically, treatment with a calpain inhibitor was found to restore the expression of the autophagy protein p62/SQSTM1 in certain cellular models, suggesting that calpain-dependent clearance of this protein is a key regulatory event. nih.gov These findings highlight the role of this compound and similar inhibitors in dissecting the complex proteolytic control of autophagy.

Mechanistic Elucidation in Pre-Clinical Animal Models

This compound is a valuable tool in pre-clinical animal models for dissecting the roles of specific proteases in various physiological and pathological processes. Its utility lies in its ability to covalently and irreversibly inhibit certain cysteine and serine proteases, thereby allowing researchers to observe the downstream consequences of blocking a particular enzyme's activity within a living organism. This approach provides crucial insights into the mechanistic contributions of these proteases to the development and progression of diseases.

Assessment of Protease Inhibition in Biological Systems

The primary application of this compound in in vivo studies is to assess the functional consequences of protease inhibition. By administering this compound to animal models, researchers can effectively "knock out" the activity of target proteases and observe the resulting biological effects. For instance, studies have utilized similar chloromethylketone-based inhibitors, such as Tosyl-L-lysine chloromethyl ketone (TLCK) and Tosyl-L-phenylalanine chloromethyl ketone (TPCK), to investigate the role of proteases in immune cell function. nih.gov

In one such study, the in vitro effects of various protease inhibitors on murine natural killer (NK) cell activity were examined. It was found that only TLCK and TPCK, among a panel of twenty-three inhibitors, definitively inhibited the killing of tumor cells at concentrations relevant to their known protease targets. nih.gov This inhibition was linked to a reduction in the binding of effector cells to target cells. nih.gov Furthermore, pretreatment of effector cells with TLCK completely abolished cytolysis, while treatment of target cells alone resulted in a significant 60% inhibition. nih.gov These findings highlight how chloromethylketone-based inhibitors can be used to dissect the specific steps in a biological process, in this case, the proteolytic events essential for NK cell-mediated cytotoxicity.

While the above example uses related compounds, the principle of using a chloromethylketone to probe protease function is directly applicable to this compound. The specificity of the inhibitor, determined by the amino acid or peptide sequence attached to the chloromethylketone reactive group, dictates which proteases are targeted. This allows for a targeted investigation of the role of specific proteases in complex biological systems.

Contribution to Understanding Disease Pathophysiology through Protease Inhibition

By inhibiting specific proteases, this compound and related compounds help to elucidate the contribution of these enzymes to the pathophysiology of various diseases. The inhibition of proteolytic activity can disrupt disease progression, revealing the critical role of the targeted protease in the underlying mechanisms. This approach is instrumental in validating proteases as potential therapeutic targets.

Research utilizing chloromethylketone inhibitors has been pivotal in understanding diseases where protease activity is dysregulated, such as cancer and metabolic disorders. chemimpex.com The ability of these compounds to selectively target enzymes involved in these disease pathways makes them crucial components in the design of new therapeutic strategies. chemimpex.com By observing the effects of protease inhibition in animal models of these diseases, scientists can gain a deeper understanding of how proteases contribute to the initiation and progression of the pathology.

For example, the investigation of protease inhibitors in the context of immune responses against tumors provides a clear illustration of this principle. The finding that inhibitors like TLCK can block the cytotoxic activity of NK cells against tumor cells in vitro suggests that the proteases targeted by these inhibitors play a crucial role in the immune-mediated control of cancer. nih.gov Extrapolating this to in vivo models, the use of specific protease inhibitors could help to delineate the precise proteases involved in tumor cell killing by the immune system, thereby identifying new targets for cancer immunotherapy.

The versatility of compounds like this compound in peptide synthesis further enhances their utility in this area of research. chemimpex.com They can serve as building blocks for creating more complex and specific peptide-based inhibitors, allowing for a more refined dissection of protease function in disease models. chemimpex.com This iterative process of designing and testing inhibitors in biological systems is fundamental to advancing our understanding of disease pathophysiology and developing novel therapeutic interventions.

Comparative Analysis with Other Peptidyl Ketone Inhibitors

Distinction from Peptidyl Fluoromethyl Ketones: Reactivity and Selectivity Profiles

Peptidyl fluoromethyl ketones (PFMKs) and their chloromethyl ketone (CMK) counterparts, such as Z-L-Leu-chloromethylketone, represent two closely related classes of irreversible protease inhibitors that function by alkylating an active site nucleophile. nih.gov However, the difference in the halogen atom—chlorine versus fluorine—introduces significant distinctions in their chemical properties and biological activity.

Reactivity: The primary distinction lies in their reactivity. Chloromethyl ketones are intrinsically more reactive electrophiles than fluoromethyl ketones. nih.govmdpi.com The carbon-chlorine bond is weaker and longer than the carbon-fluorine bond, making the chloride a better leaving group. This heightened reactivity allows CMKs to alkylate the active site histidine residue of serine proteases and the active site cysteine of cysteine proteases, often at a faster rate than the corresponding PFMKs. nih.govnih.gov For instance, a comparative study on the inhibition of cathepsin B showed that the chloromethyl analog (Z-Phe-Ala-CH2Cl) had a second-order rate constant of 45,300 M⁻¹s⁻¹, which was significantly higher than that of the fluoromethyl derivative (Z-Phe-Ala-CH2F) at 16,200 M⁻¹s⁻¹. nih.gov This demonstrates the superior intrinsic reactivity of the CMK warhead.

Selectivity: While high reactivity can lead to potent inhibition, it often comes at the cost of selectivity. The strong electrophilic nature of CMKs can lead to indiscriminate alkylation of other biological nucleophiles, such as glutathione, which can cause off-target effects and render them less suitable for in vivo applications. nih.govmdpi.com In contrast, PFMKs exhibit significantly lower reactivity towards general thiols, making them more selective for their target proteases. nih.govfao.org The stability of the C-F bond means that the alkylation reaction is more dependent on the precise positioning and activation of the warhead within the enzyme's active site—a "proximity effect"—rather than on its inherent chemical reactivity alone. fao.org This reduced reactivity profile generally provides PFMKs with a better selectivity profile, as they are less prone to non-specific binding with non-proteolytic enzymes. mdpi.com For example, PFMKs are quite rapid in inactivating cysteine proteases they are designed to target, yet they remain extremely inert to mercaptoethanol, a model for cellular thiols. fao.org

FeaturePeptidyl Chloromethyl Ketones (e.g., this compound)Peptidyl Fluoromethyl Ketones
Warhead -CH₂Cl-CH₂F
Reactivity High; chlorine is a good leaving group. nih.govmdpi.comLower; C-F bond is stronger. mdpi.com
Mechanism Irreversible alkylation of active site His (serine proteases) or Cys (cysteine proteases). nih.govmedcraveonline.comIrreversible alkylation, often more dependent on enzyme-induced proximity. fao.org
Selectivity Lower; can react with other biological nucleophiles leading to potential off-target effects. nih.govmdpi.comHigher; more selective for the target protease due to lower intrinsic reactivity. nih.govfao.org
Inactivation Rate Generally faster for a given peptide sequence. nih.govGenerally slower compared to the CMK analog. nih.gov

Comparison with Peptidyl Diazomethyl Ketones

Peptidyl diazomethyl ketones (PDKs) are another class of irreversible inhibitors, but they exhibit a distinct selectivity profile compared to chloromethyl ketones.

The most significant difference is that PDKs are highly specific for cysteine proteases. fao.orgnih.gov They are generally unreactive towards serine proteases, which readily react with CMKs. fao.org The mechanism of inhibition by PDKs involves the protonation of the diazomethyl group by the active site histidine of a cysteine protease, followed by nucleophilic attack from the thiolate anion of the active site cysteine, displacing nitrogen gas (N₂). medcraveonline.com This mechanism makes them selective inactivators for this class of enzymes.

In terms of reactivity, the comparison is nuanced. For cysteine proteases, both CMKs and PDKs can be potent inhibitors. However, the reactivity can vary depending on the specific enzyme and the peptide sequence. For example, in a study on cathepsin B, the fluoromethyl ketone analog was found to be a more potent inhibitor than the diazomethyl analog. nih.gov Diazomethyl ketones are noted to be sufficiently stable in the presence of reducing agents like DTT and mercaptoethanol, which is an advantage in certain experimental settings. nih.gov In contrast, this compound and other CMKs can react with both serine and cysteine proteases, making them broader-spectrum inhibitors. nih.gov

FeaturePeptidyl Chloromethyl Ketones (e.g., this compound)Peptidyl Diazomethyl Ketones
Target Protease Class Serine and Cysteine Proteases. nih.govCysteine Proteases. fao.orgnih.gov
Mechanism Alkylation of active site His or Cys. nih.govProtonation followed by alkylation of active site Cys, releasing N₂ gas. medcraveonline.com
Selectivity Broad, inhibits two major protease classes.Specific for cysteine proteases. fao.org
Stability Can be reactive with various nucleophiles. nih.govStable in the presence of common lab reducing agents (e.g., DTT). nih.gov

Comparative Efficacy with Other Electrophilic Warheads (e.g., Vinyl Sulfones, Acyloxymethyl Ketones)

The landscape of protease inhibitors includes a variety of other electrophilic warheads designed to offer different profiles of reactivity, selectivity, and stability.

Vinyl Sulfones: Like chloromethyl ketones, peptidyl vinyl sulfones are irreversible inhibitors that act as Michael acceptors. researchgate.net The active site cysteine thiolate attacks the β-carbon of the vinyl group, forming a stable covalent bond. nih.gov Vinyl sulfones have been developed as potent and effective inhibitors of cysteine proteases like cathepsins. researchgate.net In a direct comparison for inhibiting cathepsin C, dipeptide vinyl sulfones were found to be effective inhibitors, with the best one having a k₂/Kᵢ of 2,000,000 M⁻¹s⁻¹, suggesting high efficacy. researchgate.net They are generally selective for cysteine proteases over serine proteases.

Acyloxymethyl Ketones (AOMKs): AOMKs were developed as a moderation of the highly reactive halomethyl ketones. nih.gov They are also irreversible inhibitors of cysteine proteases. researchgate.net The mechanism involves the displacement of the acyloxy group by the active site cysteine thiolate. A key advantage of AOMKs is that their reactivity can be tuned by modifying the pKa of the carboxylate leaving group, allowing for a finer control over selectivity and reactivity compared to the fixed reactivity of a chloromethyl ketone. researchgate.netresearchgate.net AOMKs are generally selective for cysteine proteases over serine proteases and are relatively inert to other biological nucleophiles like glutathione, making them suitable for in vivo studies. researchgate.net In studies on cathepsin C, acyloxymethyl ketones were found to be moderate inhibitors. researchgate.net

Electrophilic WarheadClassMechanismTarget Protease(s)Key Feature
Chloromethyl Ketone Halomethyl KetoneIrreversible Alkylation. nih.govSerine & Cysteine. nih.govHigh reactivity, broad spectrum. nih.gov
Fluoromethyl Ketone Halomethyl KetoneIrreversible Alkylation. nih.govSerine & Cysteine. nih.govLower reactivity, higher selectivity vs. CMK. mdpi.com
Diazomethyl Ketone DiazoalkaneIrreversible Alkylation. nih.govCysteine. fao.orgHigh specificity for cysteine proteases. nih.gov
Boronic Acid Boron-containingReversible Transition-State Analog. medcraveonline.comSerine & Threonine. nih.govReversible inhibition. stanford.edu
Vinyl Sulfone Michael AcceptorIrreversible Michael Addition. researchgate.netCysteine. researchgate.netPotent, irreversible inhibition of cysteine proteases. researchgate.net
Acyloxymethyl Ketone Activated KetoneIrreversible Alkylation. researchgate.netCysteine. researchgate.netTunable reactivity, selective for cysteine proteases. researchgate.netresearchgate.net

Future Research Directions and Translational Perspectives

Rational Design of Novel Z-L-Leu-chloromethylketone Analogs with Enhanced Specificity

The inherent reactivity of the chloromethylketone (CMK) warhead, while effective, can lead to off-target effects. biorxiv.org Future research is increasingly focused on the rational design of ZLL-CMK analogs to improve their specificity for particular proteases. This involves modifying both the peptide recognition sequence and the reactive warhead.

One approach involves altering the leucine (B10760876) residue to other amino acids to target different protease sub-sites. For instance, replacing leucine with other residues could shift the analog's preference from chymotrypsin-like proteases to other families, such as caspases or cathepsins. unimi.it The benzyloxycarbonyl (Z) group also offers a site for modification to enhance cell permeability or introduce functionalities for targeted delivery.

Furthermore, "warhead switching" presents a promising strategy. Replacing the chloromethylketone with alternative reactive groups, such as fluoromethylketones (FMK) or boronic acids, can modulate both reactivity and selectivity. unimi.itfrontiersin.org For example, a bortezomib (B1684674) analog with a CMK warhead showed selectivity for mycobacterial proteases over the human proteasome, highlighting the potential of this approach in developing pathogen-specific inhibitors. frontiersin.org The goal is to create a library of ZLL-CMK analogs with a spectrum of specificities, allowing for more precise dissection of individual protease functions in complex biological systems.

Table 1: Comparison of Different "Warheads" Used in Protease Inhibitors

WarheadReactivitySelectivityReversibilityKey Features
Chloromethylketone (CMK)HighModerateIrreversibleForms a stable covalent bond with the active site nucleophile. frontiersin.org
Fluoromethylketone (FMK)ModerateHighIrreversibleGenerally more selective than CMK due to altered electronics. unimi.it
Boronic AcidHighHighReversibleForms a reversible covalent bond, often with serine proteases. frontiersin.org
AcrylamideLowerVariableIrreversibleReacts with cysteine residues via Michael addition. biorxiv.org
ChloroacetamideLowerVariableIrreversibleAnother cysteine-reactive warhead. biorxiv.org

Integration of this compound into Activity-Based Proteomics

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that utilizes reactive probes to label and identify active enzymes within a complex proteome. nih.govwikipedia.org ZLL-CMK and its analogs are ideal candidates for development into activity-based probes (ABPs).

To be used as an ABP, the ZLL-CMK scaffold would be modified to include a reporter tag, such as a fluorophore (like rhodamine) or a biotin (B1667282) handle for affinity purification, connected via a linker. wikipedia.orgnih.gov This allows for the visualization and subsequent identification of the targeted active proteases. The chloromethylketone "warhead" covalently binds to the active site of the target protease, enabling its selective capture. scispace.com

The integration of ZLL-CMK-based probes into ABPP workflows, particularly with advanced techniques like tandem mass spectrometry (ABPP-MudPIT), would enable the simultaneous profiling of the activity of numerous proteases. wikipedia.org This approach offers a significant advantage over traditional methods that measure protein abundance, as it directly assesses the functional state of enzymes. nih.gov This could be instrumental in identifying dysregulated protease activity in various diseases. Recent studies have successfully used chloromethylketone-containing compound libraries in phenotypic screens combined with ABPP to identify novel antibiotic targets. biorxiv.orgresearchgate.net

Exploration of Undiscovered Biological Targets and Pathways

While ZLL-CMK is known to inhibit certain chymotrypsin-like serine proteases and some cysteine proteases like cathepsins, its full spectrum of biological targets is likely broader than currently understood. unimi.itaai.org The exploration of these undiscovered targets and their associated biological pathways represents a significant frontier in ZLL-CMK research.

Phenotypic screening of ZLL-CMK and its rationally designed analogs in various cell-based and whole-organism models can reveal unexpected biological effects. biorxiv.org If a particular analog demonstrates a compelling phenotype, identifying its molecular target becomes the next critical step. This is where techniques like competitive ABPP are invaluable. researchgate.net By competing with a broad-spectrum probe for target engagement, the specific cellular targets of the ZLL-CMK analog can be identified.

A recent study using a library of cysteine-reactive compounds, including chloromethylketones, identified MiaA, a tRNA-modifying enzyme, as a novel antibacterial target. biorxiv.orgbiorxiv.orgresearchgate.net This highlights the potential for ZLL-CMK-related compounds to uncover previously unknown druggable targets and pathways, extending their relevance beyond the realm of protease inhibition. biorxiv.org This approach could lead to the discovery of novel therapeutic strategies for a range of diseases.

Advanced Methodologies for In Situ Protease Activity Visualization

Visualizing protease activity directly within living cells and tissues provides invaluable spatial and temporal information about their function. ZLL-CMK analogs can be adapted for in situ imaging applications.

One established technique is in situ zymography, which uses quenched fluorescent substrates to detect protease activity in tissue sections. nih.gov However, the development of cell-permeable ZLL-CMK analogs directly conjugated to fluorophores would enable real-time imaging of specific protease activity in living cells. By modifying the ZLL-CMK structure to incorporate environmentally sensitive fluorophores, it may be possible to create probes that only become fluorescent upon binding to their target protease.

Furthermore, the integration of ZLL-CMK-based probes with advanced microscopy techniques, such as two-photon microscopy, could allow for deep-tissue imaging of protease activity in vivo. theses.fr This would provide unprecedented insights into the dynamic regulation of proteases in complex biological processes like development, immune responses, and disease progression. The development of such advanced imaging tools based on the ZLL-CMK scaffold holds great promise for both basic research and diagnostic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.